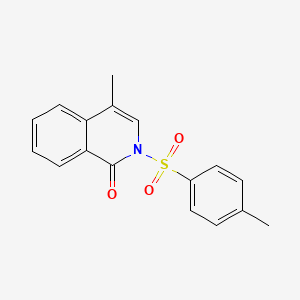

4-Methyl-2-(4-methylbenzene-1-sulfonyl)isoquinolin-1(2H)-one

Description

Isoquinolin-1(2H)-one derivatives are heterocyclic compounds with significant pharmacological relevance, including roles as 5-HT3 antagonists, TNF-α inhibitors, and anticancer agents . The compound 4-Methyl-2-(4-methylbenzene-1-sulfonyl)isoquinolin-1(2H)-one features a methyl group at position 4 and a 4-methylbenzenesulfonyl substituent at position 2. These substituents modulate its electronic, steric, and solubility properties, influencing its biological activity and synthetic accessibility.

Properties

CAS No. |

918867-79-5 |

|---|---|

Molecular Formula |

C17H15NO3S |

Molecular Weight |

313.4 g/mol |

IUPAC Name |

4-methyl-2-(4-methylphenyl)sulfonylisoquinolin-1-one |

InChI |

InChI=1S/C17H15NO3S/c1-12-7-9-14(10-8-12)22(20,21)18-11-13(2)15-5-3-4-6-16(15)17(18)19/h3-11H,1-2H3 |

InChI Key |

VKVKNXBSUCPCTE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C3C2=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-tosylisoquinolin-1(2H)-one typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylisoquinoline and p-toluenesulfonyl chloride.

Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the synthesis of 4-Methyl-2-tosylisoquinolin-1(2H)-one may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-tosylisoquinolin-1(2H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydroisoquinolinones.

Substitution: The tosyl group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions, often in the presence of a base.

Major Products

Oxidation: Quinones and other oxidized isoquinolinone derivatives.

Reduction: Dihydroisoquinolinones and other reduced forms.

Substitution: Various substituted isoquinolinones depending on the nucleophile used.

Scientific Research Applications

4-Methyl-2-tosylisoquinolin-1(2H)-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: It serves as a lead compound in drug discovery and development, particularly in the design of isoquinolinone-based therapeutics.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Methyl-2-tosylisoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in various biological processes.

Pathways: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Bioactivity

2-Phenylisoquinolin-1(2H)-one Derivatives

- Example: Duvelisib, an FDA-approved drug for leukemia, contains a 2-phenylisoquinolin-1(2H)-one core. The phenyl group enhances π-π stacking interactions with target proteins like PI3K .

4-Methyl-2-(phenylamino)isoquinolin-1(2H)-one (Compound 2r)

- Structure: Methyl at position 4 and phenylamino at position 2.

- Properties: NMR data (δ 8.46 ppm for aromatic protons) indicate electron-withdrawing effects from the phenylamino group .

- Contrast: The sulfonyl group in the target compound likely increases electrophilicity and metabolic stability compared to the amino group.

4-[5-(Ethylsulfonyl)-2-methoxyphenyl]-2-methylisoquinolin-1(2H)-one (F5Y)

- Structure : Ethylsulfonyl and methoxy substituents on the phenyl ring.

- Relevance : The sulfonyl group here is linked to kinase inhibition, suggesting the target compound’s sulfonyl group may similarly enhance binding to enzymatic pockets .

Suzuki–Miyaura Coupling

- Example: 2-Phenylisoquinolin-1(2H)-ones synthesized via palladium-catalyzed cross-coupling. Methyl and sulfonyl groups may necessitate modified coupling conditions to avoid side reactions .

Physicochemical Properties

- Solubility: Sulfonyl groups (e.g., in F5Y) increase polarity compared to alkyl or amino substituents, improving aqueous solubility .

- Stability : Methyl groups at position 4 (as in the target compound) may sterically shield the lactam ring, reducing hydrolysis rates compared to unsubstituted analogs .

Biological Activity

4-Methyl-2-(4-methylbenzene-1-sulfonyl)isoquinolin-1(2H)-one, also known as 4-methyl-2-tosylisoquinolin-1(2H)-one, is a compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C17H15NO3S

- Molar Mass : 313.37 g/mol

- CAS Number : 918867-79-5

Antimicrobial Activity

Research indicates that 4-methyl-2-tosylisoquinolin-1(2H)-one exhibits significant antimicrobial properties. In a study assessing its efficacy against various bacterial strains, the compound demonstrated minimal inhibitory concentrations (MIC) ranging from 128 to 256 µg/mL against Staphylococcus aureus strains . This suggests potential applications in treating infections caused by resistant bacterial strains.

Anticancer Effects

The compound has shown promising anticancer activity in vitro and in vivo. In a study involving human bladder cancer cell lines (T24T, UMUC3, RT112), it was observed that the compound induced apoptosis through the downregulation of X-linked inhibitor of apoptosis protein (XIAP) and inhibition of specificity protein 1 (Sp1) expression . Additionally, in xenograft models, treatment with the compound led to a reduction in tumor mass and downregulation of key proteins involved in cell cycle regulation such as Cyclin D1 .

Anti-inflammatory Properties

The compound's anti-inflammatory effects have also been documented. It inhibits cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. The ability to reduce prostaglandin E2 (PGE2) production highlights its potential as an anti-inflammatory agent .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Apoptosis Induction : The compound triggers apoptosis in cancer cells by modulating apoptotic pathways and reducing the expression of survival proteins.

- Inhibition of Signaling Pathways : It interferes with key signaling pathways such as the PI3K/Akt and ERK1/2 pathways, which are often dysregulated in cancer .

- Antimicrobial Action : The exact mechanism of antimicrobial activity remains to be fully elucidated but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Study on Anticancer Activity

In a controlled experiment involving xenograft mice treated with varying doses of 4-methyl-2-tosylisoquinolin-1(2H)-one, significant tumor size reduction was observed at doses as low as 5 mg/kg body weight every two days over a month. The study concluded that the compound effectively inhibited tumor growth by targeting EGFR-related pathways and promoting apoptosis through FOXO1 activation .

Study on Antimicrobial Efficacy

A comprehensive evaluation of the antimicrobial properties was conducted using multiple strains of Staphylococcus aureus. The results indicated that the compound was effective against both clinical isolates and reference strains, reinforcing its potential role as a therapeutic agent against bacterial infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.